REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[O:8][CH:9]=[CH:10][CH:11]=2)[NH:4][C:3]=1[C:12]([O:14]CC)=O.C(O)(=O)C.[CH:21](N)=[NH:22]>C(O)C>[O:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[C:5]1[NH:4][C:3]2[C:12](=[O:14])[NH:22][CH:21]=[N:1][C:2]=2[CH:6]=1 |f:1.2|
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Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
NC1=C(NC(=C1)C=1OC=CC1)C(=O)OCC
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Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O.C(=N)N
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 18 hrs
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Duration
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18 h
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C1=CC=2N=CNC(C2N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |